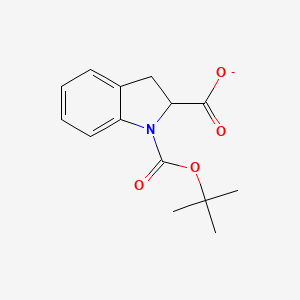![molecular formula C29H30F3N3O9 B12366126 (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12366126.png)
(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a complex organic molecule It is characterized by the presence of multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, pyrrolidine rings, and a trifluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The Fmoc group is commonly used for protecting the amino group during peptide synthesis. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient assembly of complex peptides. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the peptide chain is assembled on a solid support and then cleaved from the resin upon completion.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The Fmoc group, for example, can interact with amino acids and peptides, facilitating the formation of peptide bonds. The trifluoroacetic acid moiety can act as a strong acid, promoting various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the Fmoc group allows for selective protection and deprotection of amino groups, facilitating peptide synthesis. The trifluoroacetic acid moiety provides strong acidity, which can be useful in various chemical reactions.
Propiedades
Fórmula molecular |
C29H30F3N3O9 |
|---|---|
Peso molecular |
621.6 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H29N3O7.C2HF3O2/c31-16-12-23(26(34)35)30(14-16)25(33)22-10-5-11-29(22)24(32)13-28-27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21;3-2(4,5)1(6)7/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,36)(H,34,35);(H,6,7)/t16-,22+,23+;/m1./s1 |
Clave InChI |
PXZAOYAOYJFYGS-GIQKOCJPSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C[C@@H](C[C@H]5C(=O)O)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


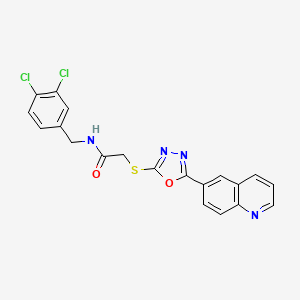



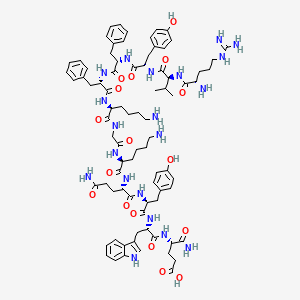

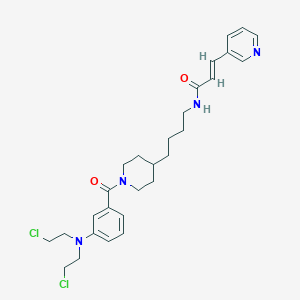
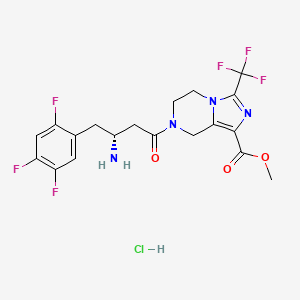
![2-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B12366078.png)
![5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-bromophenol](/img/structure/B12366087.png)
![(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione](/img/structure/B12366089.png)
